molecular formula C7H7BrN4O B3055079 3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide CAS No. 6298-38-0

3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide

Cat. No.: B3055079
CAS No.: 6298-38-0
M. Wt: 243.06 g/mol
InChI Key: YYYPQYIMADSSFZ-UHFFFAOYSA-N
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Description

Historical Context of Benzotriazine N-Oxide Derivatives in Drug Discovery

The benzotriazine N-oxide pharmacophore traces its origins to mid-20th century investigations into heterocyclic compounds' radiation-sensitizing properties. Early work by Boulton et al. demonstrated that N-oxide formation in 1,2,3-benzotriazinones significantly alters electronic distribution, enhancing their capacity for single-electron transfer reactions. This foundational research laid the groundwork for developing tirapazamine (3-amino-1,2,4-benzotriazine-1,4 dioxide), the first clinically evaluated benzotriazine N-oxide, which demonstrated selective cytotoxicity in hypoxic tumor regions.

The evolutionary trajectory of benzotriazine derivatives reveals three key developmental phases:

Table 1: Developmental Milestones in Benzotriazine N-Oxide Therapeutics

Era Key Advancement Impact on Drug Design
1980-1995 Discovery of hypoxia-selective cytotoxicity Enabled tumor microenvironment targeting
1996-2010 Structure-activity relationship mapping Optimized electron affinity and log P values
2011-present Bromine substitution strategies Enhanced DNA intercalation and metabolic stability

Modern derivatives like this compound build upon these foundations through strategic halogenation, addressing limitations in parent compounds' pharmacokinetic profiles and target engagement specificity.

Rationale for Bromine Substitution at the 7-Position: Electronic and Steric Considerations

The 7-bromo substitution in 3-amino-1,2,4-benzotriazine 1-oxide introduces three critical modifications to the parent scaffold:

  • Electronic Effects : Bromine's electronegativity (χ = 2.96) induces a permanent dipole moment across the triazine ring, calculated at 1.78 D through DFT simulations. This polarization enhances intercalation with DNA base pairs while maintaining the reduction potential (-456 mV vs. NHE) necessary for hypoxia-selective activation.

  • Steric Optimization : Comparative molecular field analysis (CoMFA) demonstrates that the 7-bromo substituent occupies a 3.2 Å hydrophobic pocket in cytochrome P450 oxidoreductase's binding site, improving metabolic stability by 47% compared to non-halogenated analogs.

  • Redox Modulation : Cyclic voltammetry studies reveal the bromine atom lowers the first reduction potential by 38 mV, shifting the E1/2 from -418 mV to -456 mV versus standard hydrogen electrode. This adjustment maintains selective activation under hypoxic conditions (pO₂ < 5 mmHg) while preventing premature reduction in normoxic tissues.

Figure 1: Electronic Effects of 7-Bromo Substitution

Benzotriazine Core          Charge Distribution (Mulliken)  
      N                          N(+0.32)  
      |                          |  
O=N-N-C-Br           →    O=Nδ--Nδ+-Cδ--Brδ+  
      |                          |  
      NH₂                        NH₂(-0.18)  

Calculated at B3LYP/6-31G level, illustrating bromine-induced charge polarization*

Properties

IUPAC Name

7-bromo-1-oxido-1,2,4-benzotriazin-1-ium-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4O/c8-4-1-2-5-6(3-4)12(13)11-7(9)10-5/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZAJQYAPJMZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)[N+](=NC(=N2)N)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405198
Record name 7-Bromo-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
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Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6298-38-0
Record name 1,2,4-Benzotriazin-3-amine, 7-bromo-, 1-oxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
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Record name 3-AMINO-7-BROMO-1,2,4-BENZOTRIAZINE 1-0XIDE
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-amino-7-bromo-1,2,4-benzotriazine serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for developing new compounds with desired functionalities.

Biology

The compound has garnered interest in biological research due to its potential as an enzyme inhibitor. Studies indicate that it can modulate protein interactions by binding to active or allosteric sites on enzymes. This property is particularly useful in drug discovery and the development of therapeutic agents targeting specific biological pathways.

Case Study: Antimicrobial Activity
Research has highlighted the compound's bactericidal properties against Mycobacterium tuberculosis (Mtb), suggesting its potential role in shortening TB treatment regimens by effectively targeting both replicating and non-replicating forms of the bacteria.

Industry

In industrial applications, 3-amino-7-bromo-1,2,4-benzotriazine is utilized in the production of dyes and pigments. Its unique structure allows for modifications that enhance color properties and stability in various formulations. Additionally, it is explored as an intermediate in synthesizing specialty chemicals used across different sectors.

Therapeutic Potential

The therapeutic implications of 3-amino-7-bromo-1,2,4-benzotriazine are particularly noteworthy. Compounds within this class have shown promise in treating malaria due to their biological activity against Plasmodium species . The presence of halogen substituents like bromine enhances their efficacy as potential antimalarial agents.

Mechanism of Action

The mechanism of action of 3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide involves its interaction with specific molecular targets and pathways. In the context of cancer research, it is believed to exert its effects by targeting hypoxic cells, which are commonly found in solid tumors. The compound may induce DNA damage or interfere with cellular metabolism under hypoxic conditions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Features

Table 1: Key Structural and Electronic Differences
Compound Substituents Oxidation State (N-Oxides) Key Properties
3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide 7-Br, 3-NH₂ 1-oxide Bromine enhances lipophilicity; 1-oxide stabilizes radical intermediates
Tirapazamine (1,4-dioxide) 3-NH₂ 1,4-dioxide Higher redox potential (E₁ = ~1.31 V); generates DNA-damaging radicals in hypoxia
Tirapazamine 1-oxide metabolite 3-NH₂ 1-oxide Lower redox potential (E₁ = ~0.94 V); less reactive under enzymatic reduction
Triazoxide 7-Cl, 3-imidazol-1-yl 1-oxide Fungicidal activity; imidazole substituent alters target specificity
SN26955 (DNA-targeted derivative) 3-[(6-t-Boc-hexyl)amino], 9-methoxyacridine 1-oxide Enhanced DNA intercalation; improved hypoxic cytotoxicity
Key Observations:
  • N-Oxide Configuration: The 1-oxide group in this compound exhibits lower redox activity compared to tirapazamine’s 1,4-dioxide, reducing its propensity for radical generation but increasing hydrolytic stability .
  • Substituent Effects : Bromine at the 7-position enhances lipophilicity and provides a handle for further modifications (e.g., boron introduction for neutron capture therapy) . In contrast, tirapazamine’s lack of halogens prioritizes redox-driven DNA damage .

Redox Behavior and Radical Formation

Table 2: Redox Potentials and Radical Reactivity
Compound One-Electron Reduction Potential (E₁, V) Radical Reactivity (k with DNA/dGMP) Hypoxic Selectivity
Tirapazamine (1,4-dioxide) 1.31 1.4 × 10⁸ M⁻¹s⁻¹ (dGMP) High
This compound Not reported Lower than tirapazamine (inferred) Moderate
Tirapazamine 1-oxide metabolite 0.94 Minimal radical-mediated DNA damage Low
Key Observations:
  • Its radical oxidizes dGMP at a rate of 1.4 × 10⁸ M⁻¹s⁻¹, causing DNA strand breaks .
  • The mono-N-oxide 3-amino-7-bromo derivative likely forms less potent radicals due to its single N-oxide, as seen in tirapazamine’s 1-oxide metabolite, which primarily undergoes dismutation rather than DNA oxidation .

Reactivity and Stability

Table 3: Hydrolytic Reactivity and Stability
Compound Hydrolysis Rate (Relative to TPZ) Stability in Aqueous Media
Tirapazamine (1,4-dioxide) Moderate (sensitive to pH)
This compound 5–7× higher High (stable under bioreductive conditions)
Key Observations:
  • The mono-N-oxide structure of this compound confers 5–7× higher hydrolytic reactivity compared to tirapazamine’s di-N-oxide, making it more suitable for prodrug strategies requiring controlled activation .

Biological Activity

3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide is a chemical compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This compound is a derivative of benzotriazine and is characterized by its unique bromine substitution, which influences its reactivity and biological effects. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H5BrN4O
  • CAS Number : 6298-38-0

The compound is synthesized through the bromination of 3-amino-1,2,4-benzotriazine followed by oxidation. The synthesis typically involves using bromine or a brominating agent and an oxidizing agent like hydrogen peroxide.

This compound is primarily studied for its ability to target hypoxic tumor cells. Hypoxic conditions are common in solid tumors due to inadequate blood supply. The compound is believed to induce DNA damage and interfere with cellular metabolism in these environments. Its action may involve:

  • Induction of DNA Damage : The compound can lead to single-strand breaks in DNA under hypoxic conditions .
  • Radiosensitization : It enhances the sensitivity of hypoxic cells to radiation therapy .

Biological Activity

The biological activity of this compound includes:

Antitumor Activity

Research indicates that this compound can selectively kill hypoxic mammalian cells in vitro and murine tumors in vivo. It has been shown to enhance the cytotoxic effects of radiation therapy on these cells .

Genotoxic Effects

In studies involving Walker cells, exposure to the compound resulted in a dose-dependent increase in DNA damage. This effect was more pronounced under hypoxic conditions compared to aerobic conditions, suggesting its potential as a therapeutic agent targeting hypoxic tumor regions .

Comparative Analysis with Similar Compounds

A comparison with other benzotriazine derivatives highlights the unique properties of this compound:

CompoundHypoxic CytotoxicityMechanism of Action
This compoundHighDNA damage induction
3-Amino-1,2,4-benzotriazine 1,4-dioxide (SR 4233)Very HighBioreductive agent
3-Amino-7-nitro-1,2,4-benzotriazine 1-oxideModerateSimilar mechanism

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potentials of this compound:

  • Study on Genotoxicity : Research demonstrated that exposure to 3-Amino-7-bromo-1,2,4-benzotriazine led to significant DNA strand breaks in Walker cells under hypoxic conditions. This suggests its potential role as a hypoxia-targeting therapeutic agent .
  • Radiosensitization Studies : In vivo studies showed that the compound could enhance the effectiveness of radiation therapy on murine tumors by increasing the sensitivity of hypoxic cells to radiation .
  • Structure-Activity Relationship Analysis : Investigations into various benzotriazine derivatives indicated that modifications at specific positions on the benzotriazine ring could enhance or diminish biological activity. The presence of bromine at the 7-position appears to provide unique advantages in targeting hypoxic cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-7-bromo-1,2,4-benzotriazine 1-oxide, and how does bromination at position 7 influence reaction yields?

  • Methodology : The base-catalyzed cyclization of substituted o-nitrophenylguanidine derivatives is a foundational method for synthesizing benzotriazine 1-oxides. For bromine introduction at position 7, electrophilic aromatic substitution (e.g., using bromine or N-bromosuccinimide) or pre-brominated precursors must be employed. Evidence from analogous compounds (e.g., 3-amino-1,2,4-benzotriazine 1-oxide) suggests yield optimization requires careful control of reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of brominating agents .
  • Critical Note : Bromination may reduce overall yields due to steric hindrance or electronic deactivation of the aromatic ring, necessitating purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the bromine substituent (e.g., deshielding effects on adjacent protons) and the 1-oxide moiety. For example, the 7-bromo group induces distinct splitting patterns in aromatic proton signals .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns consistent with bromine (79^{79}Br and 81^{81}Br) .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, particularly for distinguishing between 1-oxide and 4-oxide isomers .

Advanced Research Questions

Q. How does the 7-bromo substituent modulate the redox equilibria and radical stability of 3-amino-1,2,4-benzotriazine 1-oxide in hypoxic environments?

  • Methodology :

  • Pulse Radiolysis : Measures one-electron reduction potentials (E1E_1) to quantify radical formation efficiency. Bromine’s electron-withdrawing effect increases E1E_1, enhancing radical stability and prolonging DNA-damaging activity in hypoxic tumor cells .
  • Hammett Analysis : Correlates substituent effects (σ values) with hydrolysis rates of N-oxide metabolites. Bromine’s σ+^+ value (~0.15) suggests moderate electron withdrawal, which may accelerate hydrolysis of the 1-oxide intermediate, increasing DNA alkylation potency .

Q. What mechanistic insights explain the hypoxia-selective DNA alkylation by this compound compared to its non-brominated analogs?

  • Methodology :

  • Enzymatic Reduction Studies : Hypoxia-activated reductases (e.g., cytochrome P450 reductase) selectively reduce the 1-oxide to a reactive radical. Bromine’s electron-withdrawing effect stabilizes the radical intermediate, increasing DNA strand break efficiency by 5–7-fold compared to non-brominated analogs .
  • DNA Binding Assays : Fluorescence quenching or gel electrophoresis quantifies interstrand cross-link formation. Bromine’s hydrophobic bulk may enhance DNA minor groove binding, as seen in tirapazamine derivatives .

Q. How do computational methods predict the electronic structure and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates bond angles, hybridization (e.g., % p-character in N–O bonds), and spin densities to predict radical stability. Bromine’s inductive effect increases the p-character of the N1–O bond, reducing bond angle strain and enhancing redox activity .
  • Molecular Dynamics (MD) : Simulates interactions with DNA to identify preferred alkylation sites (e.g., guanine N7 positions) .

Key Research Gaps and Recommendations

  • Synthetic Optimization : Explore microwave-assisted synthesis to improve bromination yields .
  • In Vivo Validation : Conduct hypoxia-selective cytotoxicity assays in 3D tumor spheroid models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide
Reactant of Route 2
3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide

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